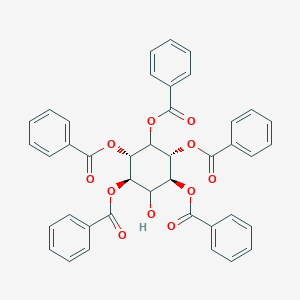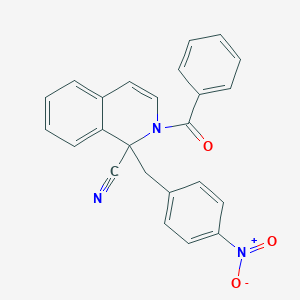![molecular formula C12H11FN2 B515088 4'-amino-2'-fluoro[1,1'-biphenyl]-4-ylamine CAS No. 1683-18-7](/img/structure/B515088.png)
4'-amino-2'-fluoro[1,1'-biphenyl]-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Diamino-2-fluorobiphenyl is an organic compound with the molecular formula C12H11FN2 It is a derivative of biphenyl, where two amino groups are attached to the 4 and 4’ positions, and a fluorine atom is attached to the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4,4’-Diamino-2-fluorobiphenyl typically involves the nitration of 2-fluorobiphenyl followed by reduction. The nitration process introduces nitro groups at the 4 and 4’ positions, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Diamino-2-fluorobiphenyl may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve the use of advanced catalysts and optimized reaction parameters to enhance the efficiency of the nitration and reduction steps.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Diamino-2-fluorobiphenyl can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4’-Dinitro-2-fluorobiphenyl.
Reduction: 4,4’-Diamino-2-fluorobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-Diamino-2-fluorobiphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-Diamino-2-fluorobiphenyl involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diaminobiphenyl: Lacks the fluorine atom, which affects its chemical reactivity and biological activity.
2-Fluorobiphenyl: Lacks the amino groups, making it less reactive in certain chemical reactions.
4,4’-Difluorobiphenyl: Contains two fluorine atoms instead of amino groups, leading to different chemical and biological properties.
Uniqueness
4,4’-Diamino-2-fluorobiphenyl is unique due to the presence of both amino and fluorine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
1683-18-7 |
|---|---|
Formule moléculaire |
C12H11FN2 |
Poids moléculaire |
202.23g/mol |
Nom IUPAC |
4-(4-aminophenyl)-3-fluoroaniline |
InChI |
InChI=1S/C12H11FN2/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7H,14-15H2 |
Clé InChI |
XERAWPSPVRYXCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-hydrazono-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carboxylate](/img/structure/B515005.png)
![N-[[[(Z)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B515006.png)
![1-[Amino(nitramido)methylidene]-2,3-bis(4-methylphenyl)guanidine](/img/structure/B515007.png)
![(4,4,6,10,10-Pentamethyl-12-oxo-13-oxatetracyclo[6.4.1.12,6.01,8]tetradecan-2-yl) 3,5-dinitrobenzoate](/img/structure/B515008.png)
![8-Bromo-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-en-1-yl 3,5-bisnitrobenzoate](/img/structure/B515011.png)
![2,3,4,5-Tetrakis[(2,2-dimethylpropanoyl)oxy]-6-hydroxycyclohexyl pivalate](/img/structure/B515013.png)
![(5,5,9,11,11-pentamethyl-3-oxo-1-tricyclo[7.3.1.02,7]tridec-2(7)-enyl) N,N'-diphenylcarbamimidate](/img/structure/B515014.png)


![2-(Acetyloxy)-3,4,5,6-tetrakis[(3-methylbutanoyl)oxy]cyclohexyl 3-methylbutanoate](/img/structure/B515021.png)
![2,3,4,5,6-Pentakis[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515022.png)

![3-[Tert-butyl(dimethyl)silyl]-2-benzothiophene-1-carbaldehyde](/img/structure/B515024.png)
![3-thioxo-1H,3H-benzo[de]isothiochromen-1-one](/img/structure/B515025.png)
